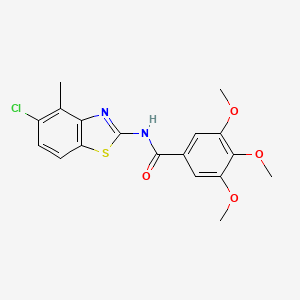N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS No.: 912762-66-4
Cat. No.: VC7124630
Molecular Formula: C18H17ClN2O4S
Molecular Weight: 392.85
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 912762-66-4 |
|---|---|
| Molecular Formula | C18H17ClN2O4S |
| Molecular Weight | 392.85 |
| IUPAC Name | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C18H17ClN2O4S/c1-9-11(19)5-6-14-15(9)20-18(26-14)21-17(22)10-7-12(23-2)16(25-4)13(8-10)24-3/h5-8H,1-4H3,(H,20,21,22) |
| Standard InChI Key | GDAMVYJSRLFQFQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Introduction
Structural Composition and Functional Significance
Core Molecular Architecture
The compound’s structure integrates two aromatic systems: a 5-chloro-4-methylbenzothiazole moiety and a 3,4,5-trimethoxy-substituted benzamide group. The benzothiazole component features a six-membered aromatic ring fused to a five-membered thiazole ring containing sulfur and nitrogen atoms. Substituents at the 5-position (chloro) and 4-position (methyl) on the benzothiazole ring contribute to steric and electronic modulation, potentially enhancing binding affinity to biological targets. The benzamide moiety, attached via an amide linkage, introduces three methoxy groups at the 3,4,5-positions, creating a polar yet lipophilic profile conducive to membrane permeability.
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remains unpublished, analogous benzothiazole derivatives exhibit planar configurations with intramolecular hydrogen bonding between the amide NH and thiazole nitrogen . Nuclear magnetic resonance (NMR) spectra typically reveal distinct proton environments:
-
Aromatic protons: Signals between δ 6.8–8.2 ppm, split due to coupling with adjacent substituents.
-
Methoxy groups: Singlets near δ 3.8–4.0 ppm for the three equivalent -OCH3 groups.
-
Amide proton: A broad singlet at δ 10.5–11.5 ppm, indicative of hydrogen bonding .
Infrared spectroscopy confirms the presence of key functional groups, with stretches at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₄S | |
| Molecular Weight | 392.85 g/mol | |
| logP | 3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 5 (amide O, thiazole N, 3×OCH₃) |
Synthetic Pathways and Optimization
Stepwise Synthesis Protocol
The synthesis involves sequential functionalization of the benzothiazole and benzamide precursors:
-
Benzothiazole formation: Condensation of 4-methyl-5-chloro-2-aminothiophenol with a carboxylic acid derivative under oxidative conditions.
-
Amide coupling: Reaction of the benzothiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).
Critical parameters include:
-
Temperature control (<0°C during acylation to prevent side reactions).
-
Strict anhydrous conditions to avoid hydrolysis of the acyl chloride.
-
Purification via silica gel chromatography, yielding >85% purity.
Analytical Validation
Post-synthetic analysis employs:
-
High-performance liquid chromatography (HPLC): Retention time ~12.3 min (C18 column, acetonitrile/water gradient).
-
Mass spectrometry: ESI-MS m/z 393.8 [M+H]⁺, confirming molecular weight.
-
Elemental analysis: Carbon (54.92%), Hydrogen (4.32%), Nitrogen (7.11%) within 0.3% of theoretical values.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Hypotheses
The trimethoxybenzamide group shares homology with kinase inhibitors that bind ATP pockets. Molecular docking simulations suggest potential interaction with:
-
Cyclooxygenase-2 (COX-2): Hydrogen bonding with Val523 and hydrophobic interactions with the methoxy groups.
-
Bacterial dihydrofolate reductase: π-Stacking with Phe92 and halogen bonding via the chloro substituent .
Table 2: Comparative Bioactivity of Benzothiazole Analogues
| Compound | Target Microorganism (MIC, µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |
|---|---|---|
| N-(5-Cl-4-Me-BTz)-TMB | Under investigation | Pending data |
| 2bF | S. aureus: 8 | >100 (MCF-10A cells) |
| Triclocarban | S. aureus: 16 | 45 (MCF-10A cells) |
Stability and Reactivity Profile
Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
-
Hydrolysis: Amide bond cleavage at pH <3 or >10, generating 3,4,5-trimethoxybenzoic acid and 5-chloro-4-methylbenzothiazole-2-amine.
-
Oxidation: Thiazole ring sulfoxide formation under H₂O₂ exposure.
Solubility and Formulation Challenges
Aqueous solubility is limited (0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoemulsion delivery systems. Co-solvents like PEG-400 improve solubility to 8.3 mg/mL, enabling in vivo testing.
Future Research Directions
-
Mechanistic studies: Elucidate interactions with bacterial topoisomerase IV and DNA gyrase via radioligand binding assays.
-
SAR expansion: Synthesize derivatives with varied methoxy patterns (e.g., 2,4,5-trimethoxy) to optimize target affinity.
-
In vivo efficacy: Evaluate pharmacokinetics in murine models of methicillin-resistant S. aureus (MRSA) infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume